molecular formula C17H9BrClN3OS B12142500 (5Z)-2-(2-bromophenyl)-5-(3-chlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(2-bromophenyl)-5-(3-chlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12142500
M. Wt: 418.7 g/mol
InChI Key: WBAWVIKRXDYPFC-ZROIWOOFSA-N
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Description

The compound “(5Z)-2-(2-bromophenyl)-5-(3-chlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” is a heterocyclic compound that contains a thiazole ring fused with a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Triazole Ring: This step involves the cyclization of hydrazine derivatives with appropriate electrophiles.

    Bromination and Chlorination:

    Condensation Reaction: The final step involves the condensation of the thiazole and triazole rings with the benzylidene group under specific conditions.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where the bromine or chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would require detailed studies involving molecular docking, biochemical assays, and in vivo experiments.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-2-(2-bromophenyl)-5-(3-methylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5Z)-2-(2-chlorophenyl)-5-(3-chlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Uniqueness

The uniqueness of the compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms may confer unique properties compared to similar compounds with different substituents.

Properties

Molecular Formula

C17H9BrClN3OS

Molecular Weight

418.7 g/mol

IUPAC Name

(5Z)-2-(2-bromophenyl)-5-[(3-chlorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C17H9BrClN3OS/c18-13-7-2-1-6-12(13)15-20-17-22(21-15)16(23)14(24-17)9-10-4-3-5-11(19)8-10/h1-9H/b14-9-

InChI Key

WBAWVIKRXDYPFC-ZROIWOOFSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=NN3C(=O)/C(=C/C4=CC(=CC=C4)Cl)/SC3=N2)Br

Canonical SMILES

C1=CC=C(C(=C1)C2=NN3C(=O)C(=CC4=CC(=CC=C4)Cl)SC3=N2)Br

Origin of Product

United States

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